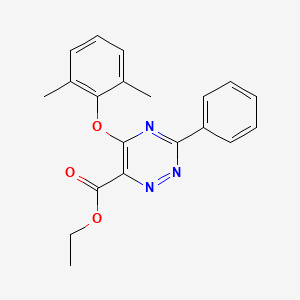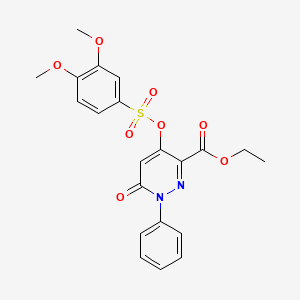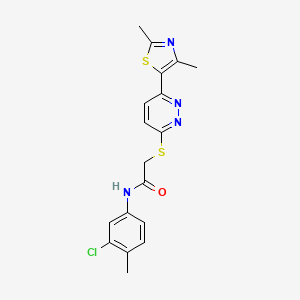
Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate, also known as EDP-788, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Regioselective Synthesis of Ethyl 1,2,4-Triazine Carboxylates Ethyl 1,2,4-triazine-5-carboxylates are prepared through a regioselective process, highlighting the specific formation of the 5-carboxylate without the presence of its regio isomers, demonstrating the selectivity of the synthesis method (Ohsumi & Neunhoeffer, 1992).
Reactivity and Applications in Polymer Synthesis Compounds similar to Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate show interesting reactivity patterns, useful in the synthesis of polymers and resins. For instance, derivatives of 1,3,5-triazine exhibit reactivity that allows for condensation polymerization and cocondensations with other resins, contributing to the creation of materials with specific thermal and mechanical properties (Ninagawa, Kawazoe, & Matsuda, 1979).
Structural Insights and Complex Formation Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate, when reacted under specific conditions, can lead to complex structures such as tricyclic compounds. Studies revealing the conditions for such reactions provide insights into the compound's reactivity and potential applications in the synthesis of complex molecular architectures (Ezema et al., 2015).
Biological Activity and Potential Applications Derivatives of Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate demonstrate biological activity, including antibacterial and anticancer effects. For instance, certain compounds in this class have been shown to inhibit bacterial growth and exhibit anticancer activity against specific cell lines, suggesting potential therapeutic applications (Astakhina et al., 2016).
properties
IUPAC Name |
ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-4-25-20(24)16-19(26-17-13(2)9-8-10-14(17)3)21-18(23-22-16)15-11-6-5-7-12-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVRFWLHQKNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2816724.png)

![3-(3-Methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816728.png)

![1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2816730.png)
![2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2816731.png)
![Methyl 2-[6-acetamido-2-(3-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2816732.png)
![(2Z,NE)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2816735.png)

![5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2816738.png)
![N-[4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2816740.png)
![5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2816743.png)

